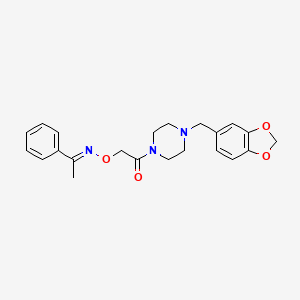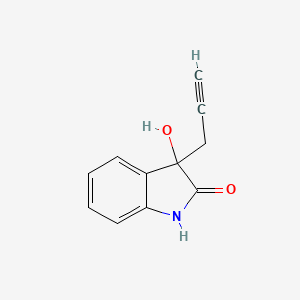![molecular formula C9H12ClO4P B13743327 (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate CAS No. 34783-40-9](/img/structure/B13743327.png)
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate, also known as heptenophos, is an organophosphate compound. It is characterized by its unique bicyclic structure, which includes a phosphate ester functional group. This compound is primarily used as an insecticide due to its potent activity against a wide range of pests .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate typically involves the reaction of 3-chloro-4-bicyclo[3.2.0]hepta-3,6-diene with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate ester group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of organophosphates.
Biology: Researchers use it to investigate the effects of organophosphates on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is used in the formulation of insecticidal products for agricultural and domestic use.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: Known for its high toxicity and similar inhibitory effects on acetylcholinesterase.
Diazinon: Used in agriculture with comparable insecticidal properties.
Uniqueness
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate stands out due to its unique bicyclic structure, which imparts specific reactivity and potency. Its effectiveness at lower concentrations and relatively lower toxicity to non-target organisms make it a preferred choice in certain applications .
Propiedades
Número CAS |
34783-40-9 |
|---|---|
Fórmula molecular |
C9H12ClO4P |
Peso molecular |
250.61 g/mol |
Nombre IUPAC |
(3-chloro-2-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate |
InChI |
InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-4-3-6(7)5-8(9)10/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
BFESKOTYBVOOQX-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1=C(CC2C1C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


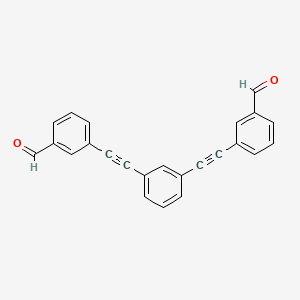
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
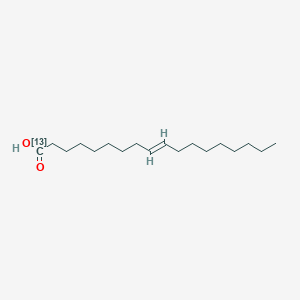
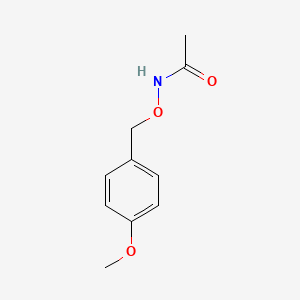
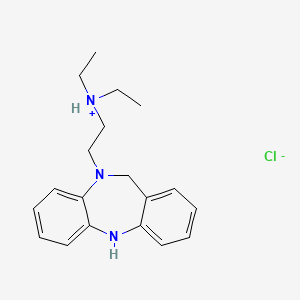
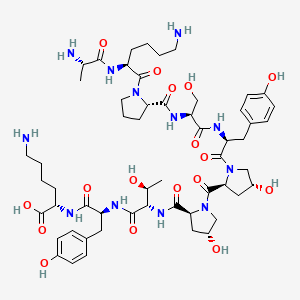




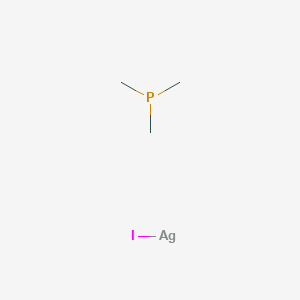
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
